![molecular formula C7H11ClN2O B128194 4-Methoxyphenylhydrazine hydrochloride CAS No. 19501-58-7](/img/structure/B128194.png)
4-Methoxyphenylhydrazine hydrochloride
Overview
Description
4-Methoxyphenylhydrazine hydrochloride is a chemical compound with the linear formula CH3OC6H4NHNH2·HCl . It has a molecular weight of 174.63 . It appears as a slightly pink to greyish-purple powder . This compound is used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole .
Synthesis Analysis
The synthesis of 4-Methoxyphenylhydrazine hydrochloride involves several steps . The process begins with the addition of hydrochloric acid and sodium nitrite into aniline. The molar ratio of aniline, hydrochloric acid, and sodium nitrite is 1:(2.3-3.2):(1-1.1). The reaction occurs at a temperature of 0-5°C. After the reaction, ammonium sulfate and hydrochloric acid are added. The molar ratio of ammonium sulfate, hydrochloric acid, and aniline is 1:(2.-3.5):(2.5-3.0). The process then involves steps of reduction, hydrolysis, and acid-precipitation, followed by filtration or drying .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenylhydrazine hydrochloride is represented by the formula CH3OC6H4NHNH2·HCl . This indicates that the compound consists of a phenyl ring (C6H4) with a methoxy group (CH3O) and a hydrazine group (NHNH2) attached to it. The compound also includes a hydrochloride ion (HCl) which forms a salt with the hydrazine group .
Chemical Reactions Analysis
The chemical reactions involving 4-Methoxyphenylhydrazine hydrochloride are complex and varied. One example is its reaction with phenyl isothiocyanate, which results in 2- and 1- isomers of (4-methoxyphenyl)-N-phenylhydrazine-1-carbothioamide . Another example is its use in the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine .
Physical And Chemical Properties Analysis
4-Methoxyphenylhydrazine hydrochloride is a slightly pink to greyish-purple powder . It has a molecular weight of 174.63 . The compound is soluble in water and forms a hydrochloride salt with hydrazine .
Scientific Research Applications
Organic Synthesis
4-Methoxyphenylhydrazine hydrochloride: is a valuable reagent in organic synthesis. It acts as a building block for the synthesis of various heterocyclic compounds due to its ability to undergo condensation reactions with carbonyl groups . For example, it has been used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole , a compound with potential pharmacological activities .
Medicinal Chemistry
In medicinal chemistry, 4-Methoxyphenylhydrazine hydrochloride serves as a precursor for the synthesis of pharmaceuticals. Its derivatives are explored for their therapeutic properties, such as antitumor agents that inhibit tumor cell proliferation . This underscores its importance in the development of new drugs and treatments.
Agriculture
The compound finds applications in agriculture as well. It is utilized in the synthesis of agrochemicals, including pesticides and herbicides . Its role in creating compounds that protect crops from pests and diseases is significant for improving agricultural productivity.
Material Science
In material science, 4-Methoxyphenylhydrazine hydrochloride contributes to the development of new materials. It is used in the synthesis of organic compounds that can be incorporated into functional materials for various industrial applications .
Environmental Science
Environmental science benefits from the use of 4-Methoxyphenylhydrazine hydrochloride in studying and developing compounds that can aid in environmental protection. Its derivatives may be used in the creation of substances that help in the remediation of pollutants .
Analytical Chemistry
Lastly, in analytical chemistry, 4-Methoxyphenylhydrazine hydrochloride is employed as a standard or reference compound. It aids in the calibration of instruments and ensures the accuracy of analytical methods used in chemical analysis .
Safety and Hazards
4-Methoxyphenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .
Mechanism of Action
Target of Action
It’s known that hydrazine derivatives often interact with various enzymes and receptors in the body, affecting their function .
Mode of Action
It’s known that hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of various biomolecules .
Biochemical Pathways
It has been used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole , suggesting it may be involved in the synthesis of complex organic compounds.
Pharmacokinetics
Its metabolism and excretion would depend on its interactions with various enzymes and transporters .
Result of Action
Given its chemical structure, it may potentially interact with various biomolecules, leading to changes in cellular function .
properties
IUPAC Name |
(4-methoxyphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHCPFMTXFJZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173160 | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylhydrazine hydrochloride | |
CAS RN |
19501-58-7 | |
Record name | (4-Methoxyphenyl)hydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19501-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019501587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 4-Methoxyphenylhydrazine hydrochloride in organic synthesis?
A1: 4-Methoxyphenylhydrazine hydrochloride serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it acts as a reagent in synthesizing substituted indole derivatives [, ] by reacting with ketones or aldehydes containing α-methylene groups. This reaction proceeds through a Fischer indole synthesis mechanism, forming a crucial intermediate that undergoes cyclization to yield the indole core.
Q2: Can you provide an example of a specific reaction involving 4-Methoxyphenylhydrazine hydrochloride and discuss its outcome?
A2: Certainly. In a study focusing on 1,2,4-thiadiazole derivatives [], 4-Methoxyphenylhydrazine hydrochloride reacted with 3-acetonyl-5-cyano-1,2,4-thiadiazole. Interestingly, this reaction yielded 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole as the sole product. This result highlights the regioselectivity of the reaction, where the 4-methoxy substituent on the phenylhydrazine dictates the final product's structure.
Q3: Are there any alternative synthetic routes for compounds typically synthesized using 4-Methoxyphenylhydrazine hydrochloride?
A3: Yes, alternative synthetic approaches can be employed. For instance, the paper focusing on N-Acetyl-5-methoxytryptamine (Melatonin) synthesis [] utilizes a different strategy. Instead of using 4-Methoxyphenylhydrazine hydrochloride, the researchers employed 4-methoxyphenylhydrazine hydrochloride itself in a one-pot reaction with acetic anhydride and 4-aminobutyraldehyde dimethylacetal. This method offers an alternative route to melatonin and potentially other related compounds, showcasing the adaptability of synthetic chemistry in achieving desired targets.
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